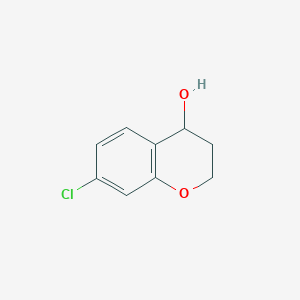
7-Cloro-cromano-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chlorochroman-4-ol: is an organic compound that belongs to the class of chromanols. It has the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol . This compound is characterized by a chromanol ring structure with a chlorine atom at the 7th position and a hydroxyl group at the 4th position.
Aplicaciones Científicas De Investigación
Chemistry: 7-Chlorochroman-4-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in synthetic organic chemistry.
Biology: In biological research, 7-Chlorochroman-4-ol is studied for its potential biological activities. It is used in the development of bioactive compounds that may have therapeutic applications.
Medicine: The compound is investigated for its potential pharmacological properties. It is used in the synthesis of drug candidates that target specific biological pathways.
Industry: In the industrial sector, 7-Chlorochroman-4-ol is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with unique properties.
Mecanismo De Acción
Target of Action
It is known that chromanone derivatives, which include 7-chlorochroman-4-ol, exhibit a broad range of pharmacological activities . These activities suggest that these compounds likely interact with a variety of biological targets.
Mode of Action
The exact mode of action of 7-Chlorochroman-4-ol is currently unknown due to the lack of specific studies on this compound. Chromanone derivatives have been found to exhibit various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and antiviral effects . These activities suggest that 7-Chlorochroman-4-ol may interact with its targets to modulate their function, leading to these observed effects.
Biochemical Pathways
Given the wide range of biological activities exhibited by chromanone derivatives, it is likely that multiple pathways are affected
Result of Action
Chromanone derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorochroman-4-ol typically involves the reduction of 7-chlorochroman-4-one. One common method is the catalytic hydrogenation of 7-chlorochroman-4-one using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere . The reaction is carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods: For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and selectivity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 7-Chlorochroman-4-ol can undergo oxidation reactions to form 7-chlorochroman-4-one. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, reduction with lithium aluminum hydride (LiAlH4) can yield different alcohol derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for this purpose.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOCH3 or NaOEt in anhydrous ethanol.
Major Products Formed:
Oxidation: 7-Chlorochroman-4-one.
Reduction: Various alcohol derivatives.
Substitution: 7-alkoxy-chroman-4-ol derivatives.
Comparación Con Compuestos Similares
7-Chlorochroman-4-one: This compound is structurally similar but lacks the hydroxyl group at the 4th position.
6-Chlorochroman-4-ol: This compound has the chlorine atom at the 6th position instead of the 7th position.
7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol: This compound has a similar chromanol structure but with different substituents.
Uniqueness: 7-Chlorochroman-4-ol is unique due to the specific positioning of the chlorine atom and the hydroxyl group, which confer distinct chemical and biological properties. Its unique structure allows it to participate in specific chemical reactions and interact with particular molecular targets, making it valuable in various scientific and industrial applications.
Propiedades
IUPAC Name |
7-chloro-3,4-dihydro-2H-chromen-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8,11H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDYKWYKIBZVPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
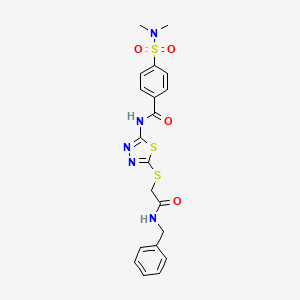
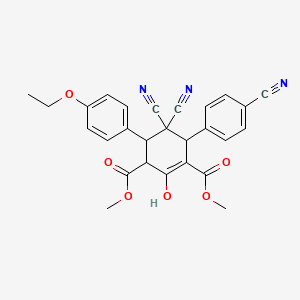
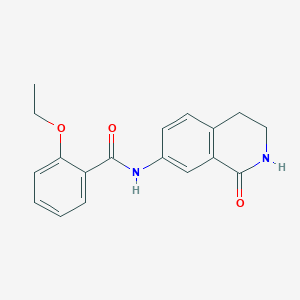
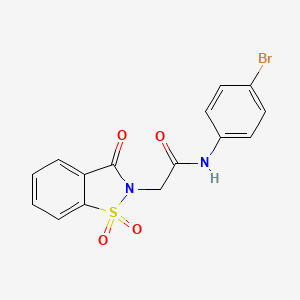
![3-(4-Fluorophenyl)-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2502716.png)
![1-Oxaspiro[4.6]undecan-2-ylmethanesulfonamide](/img/structure/B2502717.png)
![[5-(3-Chlorophenyl)-14-methyl-7-(methylsulfanyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2502719.png)
![4-cyano-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride](/img/structure/B2502720.png)
![N-cyclopentyl-2-[1-(2-methylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2502722.png)

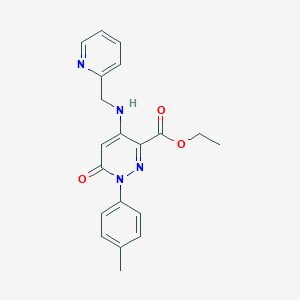
![(3Z)-3-{[(2-bromophenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2502726.png)
![Pyrazin-2-yl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2502727.png)
![2,5-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2502729.png)
